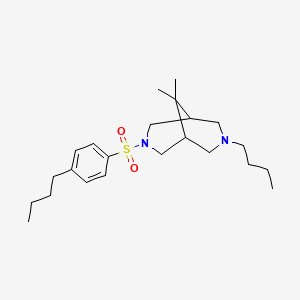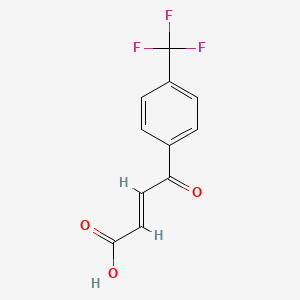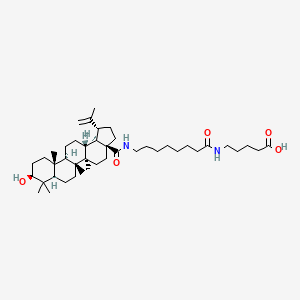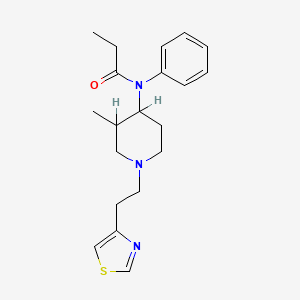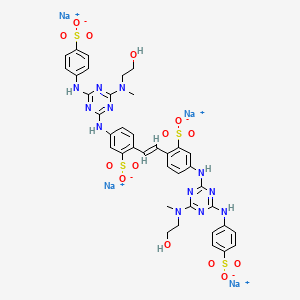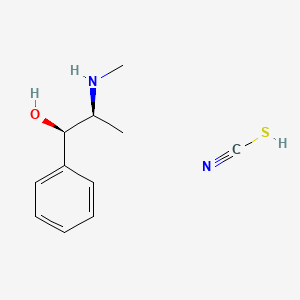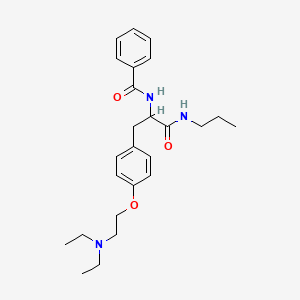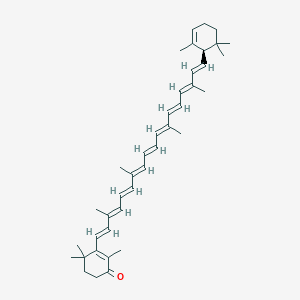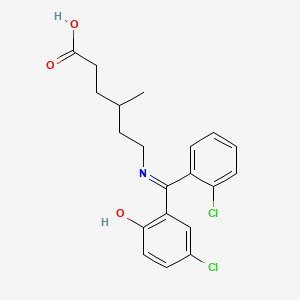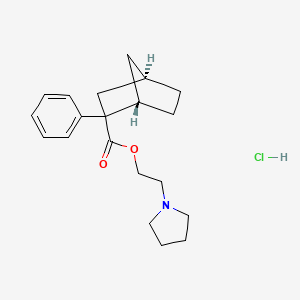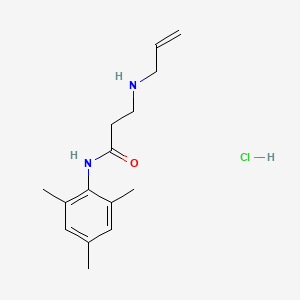
Propanamide, 3-(2-propenylamino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 3-(2-propenylamino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a propanamide backbone, a propenylamino group, and a trimethylphenyl group, along with a monohydrochloride salt form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-(2-propenylamino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride typically involves multiple steps:
Formation of the Propanamide Backbone: This can be achieved through the reaction of a suitable amine with a propanoic acid derivative under appropriate conditions.
Introduction of the Propenylamino Group: This step involves the reaction of the intermediate with an allylamine derivative.
Attachment of the Trimethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction using a trimethylbenzene derivative.
Formation of the Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 3-(2-propenylamino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The propenylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of Propanamide, 3-(2-propenylamino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide derivatives: Compounds with similar propanamide backbones but different substituents.
Propenylamino compounds: Molecules containing the propenylamino group.
Trimethylphenyl derivatives: Compounds with the trimethylphenyl group.
Uniqueness
Propanamide, 3-(2-propenylamino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
121513-24-4 |
|---|---|
Molekularformel |
C15H23ClN2O |
Molekulargewicht |
282.81 g/mol |
IUPAC-Name |
3-(prop-2-enylamino)-N-(2,4,6-trimethylphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-5-7-16-8-6-14(18)17-15-12(3)9-11(2)10-13(15)4;/h5,9-10,16H,1,6-8H2,2-4H3,(H,17,18);1H |
InChI-Schlüssel |
RGNDNYGVUKASRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCNCC=C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


